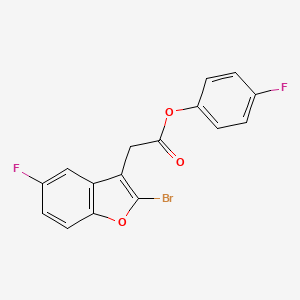
4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate can undergo various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura reaction.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives .
Applications De Recherche Scientifique
4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate has several scientific research applications:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.
Chemical Biology: Employed in studies to understand the interaction of benzofuran derivatives with biological targets.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-Fluorophenol: A related compound used in similar synthetic applications.
4-Bromo-2-Fluorophenol: Another similar compound with comparable reactivity.
Uniqueness
4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate is unique due to its specific substitution pattern on the benzofuran core, which can confer distinct biological and chemical properties . This uniqueness makes it valuable for specialized applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C16H9BrF2O3 |
|---|---|
Poids moléculaire |
367.14 g/mol |
Nom IUPAC |
(4-fluorophenyl) 2-(2-bromo-5-fluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C16H9BrF2O3/c17-16-13(12-7-10(19)3-6-14(12)22-16)8-15(20)21-11-4-1-9(18)2-5-11/h1-7H,8H2 |
Clé InChI |
QJIBWDLAPGQTMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)CC2=C(OC3=C2C=C(C=C3)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B14943805.png)
![N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
![2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14943815.png)
![3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B14943816.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943818.png)
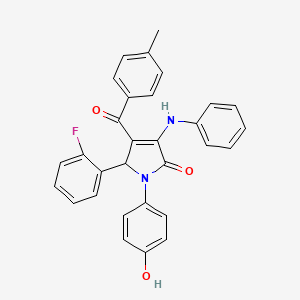
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B14943825.png)
![Acetamide, 2-[(1,3-dihydro-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl)thio]-N,N-di(2-propenyl)-](/img/structure/B14943857.png)
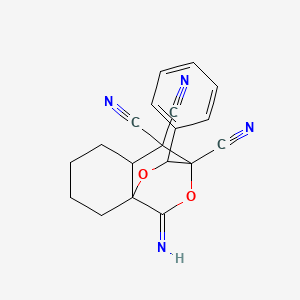
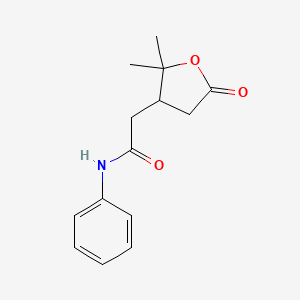
![11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B14943863.png)
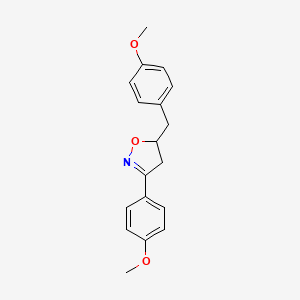
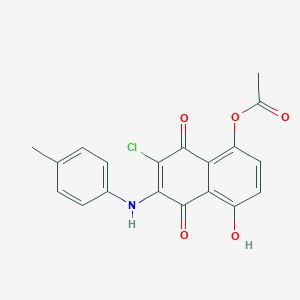
![4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B14943870.png)
